

Chemical properties and synthesis of ethylmalonic acid.

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Compound of Interest

Compound Name: Ethylmalonic acid

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Ethylmalonic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylmalonic acid, a dicarboxylic acid, is a key metabolite in human physiology and a compound of significant interest in the study of inborn errors of metabolism. This technical guide provides a detailed overview of the chemical properties, synthesis, and biological relevance of **ethylmalonic acid**. It includes a comprehensive summary of its physicochemical and spectral data, detailed experimental protocols for its synthesis via malonic ester synthesis, and a visualization of its role in metabolic pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, medicinal chemistry, and drug development.

Chemical Properties of Ethylmalonic Acid

Ethylmalonic acid, systematically named 2-ethylpropanedioic acid, is a substituted malonic acid derivative. Its chemical structure and properties are fundamental to its biological role and reactivity.

Physicochemical Properties

A summary of the key physicochemical properties of **ethylmalonic acid** is presented in Table 1.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₈ O ₄	[1]
Molecular Weight	132.11 g/mol	[1]
Melting Point	112-114 °C	[1][2]
Boiling Point	200-203 °C	[3]
Solubility in Water	712 mg/mL	[1]
pKa ₁	~2.5-3.5	[4]
pKa ₂	~5.5-6.5	[4]
Appearance	White solid	[1]
CAS Number	601-75-2	[1]

Spectral Data

The spectral data for **ethylmalonic acid** are crucial for its identification and characterization.

- ¹H NMR (Proton Nuclear Magnetic Resonance):** The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The typical chemical shifts (δ) in ppm are observed for the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons) and the methine proton.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):** The ¹³C NMR spectrum reveals the different carbon environments in the molecule, including the two carboxylic acid carbons, the methine carbon, and the two carbons of the ethyl group.
- IR (Infrared) Spectroscopy:** The IR spectrum of **ethylmalonic acid** is characterized by a broad absorption band for the O-H stretch of the carboxylic acid groups and a strong absorption for the C=O stretch of the carbonyl groups.

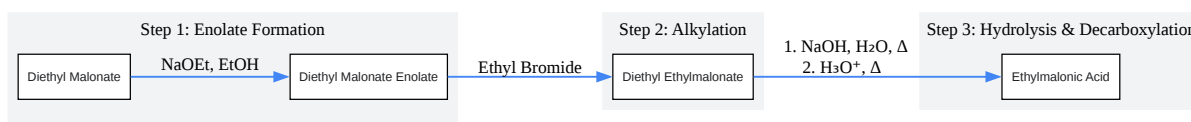
- **Mass Spectrometry (MS):** Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight.

Synthesis of Ethylmalonic Acid

The most common and well-established method for the synthesis of **ethylmalonic acid** is the malonic ester synthesis. This versatile method allows for the alkylation of diethyl malonate followed by hydrolysis and decarboxylation to yield the desired substituted carboxylic acid.

Synthesis Workflow

The overall workflow for the synthesis of **ethylmalonic acid** via the malonic ester synthesis is depicted below.



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Caption: Synthesis of **Ethylmalonic Acid** Workflow.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of **ethylmalonic acid**.

Protocol 1: Synthesis of Diethyl Ethylmalonate

This protocol is adapted from established procedures for the alkylation of diethyl malonate.^[5]

Materials:

- Diethyl malonate
- Absolute ethanol

- Sodium metal
- Ethyl bromide (or ethyl iodide)
- Anhydrous diethyl ether
- Anhydrous magnesium sulfate
- Round-bottom flask with reflux condenser and dropping funnel
- Heating mantle
- Magnetic stirrer

Procedure:

- **Preparation of Sodium Ethoxide:** In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a solution of sodium ethoxide.
- **Formation of the Enolate:** To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise at room temperature with stirring. The formation of the sodium salt of diethyl malonate will be observed.
- **Alkylation:** Add ethyl bromide (or ethyl iodide, 1.1 equivalents) dropwise to the reaction mixture. The reaction is typically exothermic. After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure the completion of the reaction.
- **Work-up:** After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure. To the residue, add water and extract the product with diethyl ether (3 x 50 mL).
- **Purification:** Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude diethyl ethylmalonate. The crude product can be purified by vacuum distillation.

Protocol 2: Hydrolysis and Decarboxylation of Diethyl Ethylmalonate

This protocol outlines the final steps to obtain **ethylmalonic acid**.

Materials:

- Diethyl ethylmalonate (from Protocol 1)
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
- Hydrochloric acid (HCl), concentrated
- Water
- Round-bottom flask with reflux condenser
- Heating mantle
- Magnetic stirrer
- Crystallization dish

Procedure:

- **Saponification (Basic Hydrolysis):** In a round-bottom flask, dissolve diethyl ethylmalonate (1 equivalent) in a solution of sodium hydroxide (2.5 equivalents) in water. Heat the mixture to reflux for 2-4 hours. The completion of the hydrolysis can be monitored by the disappearance of the ester layer.
- **Acidification:** After cooling the reaction mixture in an ice bath, carefully acidify the solution by the slow addition of concentrated hydrochloric acid until the pH is approximately 1-2. A white precipitate of **ethylmalonic acid** may form.
- **Isolation and Purification:** If a precipitate forms, collect the solid by vacuum filtration and wash it with a small amount of cold water. If no precipitate forms, extract the aqueous solution with diethyl ether. Dry the combined ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude **ethylmalonic acid**. The crude product can be purified by recrystallization from a suitable solvent, such as hot water or a mixture of ethyl acetate and hexanes.

- Decarboxylation (if necessary): While **ethylmalonic acid** is relatively stable, prolonged heating at high temperatures can lead to decarboxylation to form butyric acid. The hydrolysis is typically performed under conditions that minimize this side reaction.

Biological Significance and Metabolic Pathways

Ethylmalonic acid is an important intermediate in the metabolism of short-chain fatty acids. Elevated levels of **ethylmalonic acid** in urine and blood are indicative of several inherited metabolic disorders.

Ethylmalonic Encephalopathy

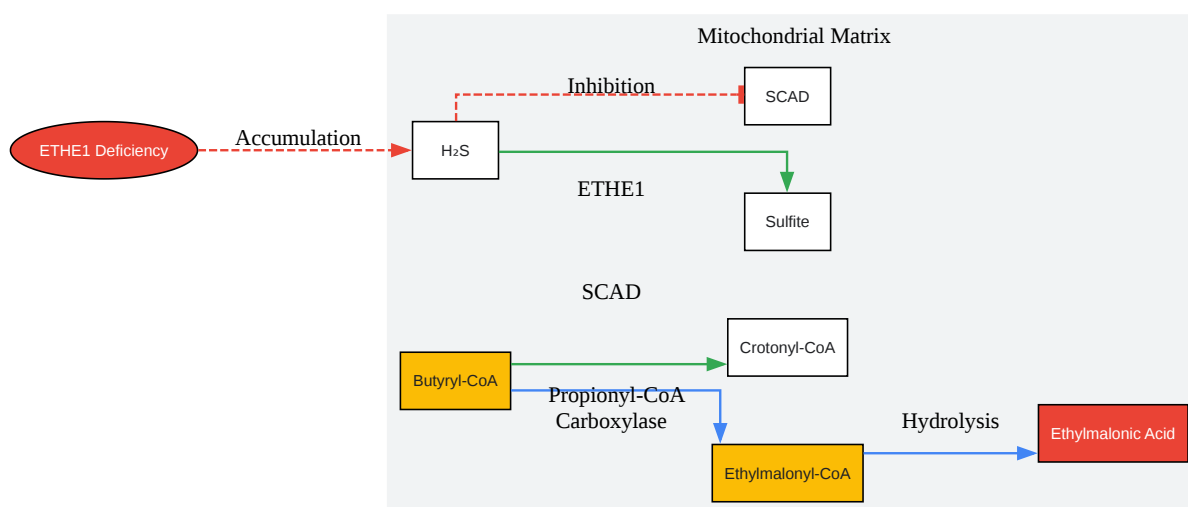
Ethylmalonic encephalopathy (EE) is a rare, severe, autosomal recessive metabolic disorder characterized by the accumulation of **ethylmalonic acid** and other metabolites.^{[6][7]} The disease is caused by mutations in the ETHE1 gene, which encodes a mitochondrial sulfur dioxygenase.^{[7][8]} This enzyme is crucial for the detoxification of hydrogen sulfide (H₂S).^[8] A deficiency in ETHE1 leads to the accumulation of toxic levels of H₂S, which in turn inhibits key enzymes involved in energy metabolism, including short-chain acyl-CoA dehydrogenase (SCAD). The inhibition of SCAD leads to the accumulation of its substrate, butyryl-CoA, which is then alternatively metabolized to **ethylmalonic acid**.

Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency

SCAD deficiency is another inborn error of metabolism that can lead to elevated levels of **ethylmalonic acid**. In this disorder, the SCAD enzyme itself is deficient, leading to the impaired beta-oxidation of short-chain fatty acids and the subsequent accumulation of butyryl-CoA and its conversion to **ethylmalonic acid**.

Metabolic Pathway

The following diagram illustrates the metabolic pathway leading to the formation of **ethylmalonic acid**, particularly in the context of ETHE1 deficiency.



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Caption: Metabolic Pathway of **Ethylmalonic Acid** Formation.

Conclusion

Ethylmalonic acid is a dicarboxylic acid with significant implications in human metabolism and disease. This technical guide has provided a detailed overview of its chemical properties, a comprehensive protocol for its synthesis, and an exploration of its role in metabolic pathways, particularly in the context of ethylmalonic encephalopathy. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in the study of metabolic disorders and the development of new therapeutic interventions. Further research into the precise molecular mechanisms underlying the pathophysiology of **ethylmalonic acid** accumulation will be crucial for the development of effective treatments for these debilitating diseases.

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References

- 1. Diethyl Malonate | C₇H₁₂O₄ | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis from Diethyl Malonate and Ethyl Acetoacetate a. From diethyl m.. [askfilo.com]
- 5. US2373011A - Production of malonic acid - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
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